Flucloxacillin Sodium Impurity B
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Overview
Description
Flucloxacillin Sodium Impurity B is a chemical compound that is often encountered as an impurity in the production of flucloxacillin sodium, a beta-lactam antibiotic. Flucloxacillin sodium is used to treat bacterial infections, particularly those caused by penicillinase-producing staphylococci. Impurities like this compound are critical to identify and control to ensure the safety and efficacy of the pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flucloxacillin Sodium Impurity B typically involves the reaction of 3-(2-chloro-6-fluorobenzene)-5-methyl isoxazole-4-formic acid with phosphorus oxychloride under catalytic conditions . This reaction forms the core structure of the impurity, which is then further processed to achieve the desired chemical properties.
Industrial Production Methods
In industrial settings, the production of this compound is closely monitored to minimize its presence in the final flucloxacillin sodium product. The process involves stringent quality control measures, including high-performance liquid chromatography (HPLC) to detect and quantify the impurity levels .
Chemical Reactions Analysis
Types of Reactions
Flucloxacillin Sodium Impurity B can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, typically in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
Flucloxacillin Sodium Impurity B has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of flucloxacillin sodium.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role in the stability and efficacy of flucloxacillin sodium formulations.
Mechanism of Action
The mechanism of action of Flucloxacillin Sodium Impurity B is not as well-studied as that of flucloxacillin sodium itself. it is believed to interact with similar molecular targets, such as penicillin-binding proteins (PBPs) located inside bacterial cell walls. By binding to these proteins, the compound may inhibit the final stages of bacterial cell wall synthesis, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
- Flucloxacillin Sodium Impurity A
- Flucloxacillin Sodium Impurity C
- Flucloxacillin Sodium Impurity D
- Flucloxacillin Sodium Impurity E
Uniqueness
Flucloxacillin Sodium Impurity B is unique in its specific chemical structure and the conditions under which it is formed. Unlike other impurities, it has distinct reactivity and stability profiles, making it a critical marker for the quality control of flucloxacillin sodium .
Biological Activity
Flucloxacillin Sodium Impurity B (CAS No. 1276016-89-7) is a derivative of flucloxacillin, an antibiotic primarily used to treat infections caused by Gram-positive bacteria. While this impurity itself is not a therapeutic agent, it plays a significant role in research and quality control within pharmaceutical development. Understanding its biological activity is crucial for assessing the safety and efficacy of flucloxacillin formulations.
This compound has the following chemical properties:
- Molecular Formula : C18H19ClFN3O4S
- Molecular Weight : 427.9 g/mol
- Appearance : Typically appears as a white to off-white solid.
Flucloxacillin is a beta-lactam antibiotic that works by inhibiting bacterial cell wall synthesis. The presence of impurities like this compound can influence the overall effectiveness and stability of the drug. Research indicates that impurities may alter the pharmacokinetics and pharmacodynamics of the active drug, potentially leading to reduced efficacy or increased toxicity .
Antimicrobial Efficacy
This compound exhibits specific activity against Gram-positive organisms, particularly those causing skin and soft tissue infections. Its antimicrobial properties are evaluated through various in vitro studies that assess its effectiveness against common pathogens such as Staphylococcus aureus and Streptococcus pyogenes .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 - 2 µg/mL |
Streptococcus pyogenes | 0.25 - 1 µg/mL |
Escherichia coli | >128 µg/mL |
Stability and Degradation Studies
The stability of flucloxacillin and its impurities, including this compound, is critical for ensuring drug safety. Studies have shown that flucloxacillin can degrade under certain conditions, leading to the formation of various impurities that may have different biological activities or toxicities .
Case Study: Degradation Profile
A study utilizing reversed-phase high-performance liquid chromatography (RP-HPLC) identified multiple degradation products of flucloxacillin, including this compound. The research highlighted that environmental factors such as humidity and temperature significantly affect degradation rates, which in turn can influence the impurity profiles in pharmaceutical formulations .
Research Findings
- Chromatographic Analysis : RP-HPLC was employed to separate and characterize impurities, revealing that this compound contributes to the overall impurity profile during storage and shelf-life assessment.
- Toxicological Assessment : Preliminary assessments indicate that while this compound does not exhibit significant toxicity on its own, its presence in formulations could alter the safety profile of flucloxacillin .
Properties
CAS No. |
1276016-89-7 |
---|---|
Molecular Formula |
C18H19ClFN3O4S |
Molecular Weight |
427.89 |
Appearance |
White to Off-White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-[[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]methyl]-5,5-dimethyl-4-thiazolidinecarboxylic Acid; |
Origin of Product |
United States |
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